molecular formula C13H18BFO2 B1443540 3-Fluoro-5-methylphenylboronic acid pinacol ester CAS No. 1583286-47-8

3-Fluoro-5-methylphenylboronic acid pinacol ester

Cat. No. B1443540
M. Wt: 236.09 g/mol
InChI Key: RSTYAXSJWWFJLG-UHFFFAOYSA-N
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Description

3-Fluoro-5-methylphenylboronic acid pinacol ester is a chemical compound with the molecular formula C13H18BFO2 . It has a molecular weight of 236.09 . The compound is typically stored at temperatures between 2-8°C . It is a liquid at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 2-(3-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . The InChI code is 1S/C13H18BFO2/c1-9-6-10(8-11(15)7-9)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 236.09 .

Scientific Research Applications

Synthesis and Functionalization

  • Ni/Cu-Catalyzed Transformation : Ni/Cu-catalyzed transformation of fluoroarenes, like 3-Fluoro-5-methylphenylboronic acid pinacol ester, into arylboronic acid pinacol esters via C-F bond cleavage facilitates versatile derivatization and conversion into functionalized arenes (Niwa et al., 2015).
  • Nickel-Catalyzed Borylation : A [Ni(IMes)2]-catalyzed transformation converts fluoroarenes into arylboronic acid pinacol esters, enabling the creation of various boronate esters from partially fluorinated arenes (Zhou et al., 2016).

Analytical Chemistry

  • Fluoride Ion Sensing : Organoboron compounds, including arylboronic acid pinacol esters, are used as Lewis acid receptors for fluoride ions in polymeric membranes. This application is pivotal in developing advanced sensing materials (Jańczyk et al., 2012).

Material Science

  • Phosphorescence in Solid State : Arylboronic esters like 3-Fluoro-5-methylphenylboronic acid pinacol ester exhibit unexpected phosphorescence in the solid state at room temperature. This discovery challenges the general notion about the requirements for phosphorescent organic molecules (Shoji et al., 2017).

Polymer Chemistry

  • π-Conjugated Polymers : Arylboronic acid pinacol esters are used in the synthesis of high-molecular-weight π-conjugated polymers with boronate moieties. This process is significant for creating advanced materials for electronics and photonics (Nojima et al., 2016).

Environmental Concerns

  • Susceptibility to Hydrolysis : Phenylboronic pinacol esters, similar to 3-Fluoro-5-methylphenylboronic acid pinacol ester, exhibit susceptibility to hydrolysis at physiological pH. This finding is crucial in considering these compounds for environmental or pharmacological applications (Achilli et al., 2013).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so (P305+P351+P338) .

properties

IUPAC Name

2-(3-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BFO2/c1-9-6-10(8-11(15)7-9)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSTYAXSJWWFJLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-5-methylphenylboronic acid pinacol ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MA Esteruelas, M Oliván, A Vélez - Organometallics, 2015 - ACS Publications
… -3-methylbenzene: Preparation of 3-Fluoro-5-methylphenylboronic Acid Pinacol Ester and 2-… ) after 24 h as a mixture of 3-fluoro-5-methylphenylboronic acid pinacol ester and 2-fluoro-4-…
Number of citations: 72 pubs.acs.org

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